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molecular formula C28H44O B8591153 2-Octadecyloxynaphthalene CAS No. 116834-04-9

2-Octadecyloxynaphthalene

Cat. No. B8591153
M. Wt: 396.6 g/mol
InChI Key: CUYIFJPIAHKION-UHFFFAOYSA-N
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Patent
US05302346

Procedure details

172.8 g (1.2 mol) 2-naphthol (98%) is added to a solution of 48 g (1.2 mol) sodium hydroxide (99%) in 1 l ethanol in a 4 l three-neck flask with stirrer, cooler and thermometer, after it has dissolved 417 g (1.25 mol) n-octadecylbromide are added and the reaction mixture is heated for 14 hours under reflux. After addition of a further 1 l ethanol the hot solution is aspirated over a Seitz filter to remove inorganic material and the weakly pink coloured filtrate is brought to crystallization by placing it in an ice bath for 30 minutes. After aspiration of the almost colourless crystals, the filter cake is washed in portions with ca 700 ml ethanol and after drying over diphosphorus pentoxide, 371.9 g (93.7% of the theoretical yield) 2-naphthyl-octadecyl-ether are obtained as colourless crystals, Fp 64°-68° C.
Quantity
172.8 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
417 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[OH:11].[OH-].[Na+].[CH2:14](Br)[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31]>C(O)C>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[O:11][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
172.8 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)O
Name
Quantity
48 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
417 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)Br
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated for 14 hours
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
to remove inorganic material
CUSTOM
Type
CUSTOM
Details
the weakly pink coloured filtrate is brought to crystallization
CUSTOM
Type
CUSTOM
Details
for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
After aspiration of the almost colourless crystals, the filter cake is washed in portions with ca 700 ml ethanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying over diphosphorus pentoxide, 371.9 g (93.7% of the

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)OCCCCCCCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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